N-cyclohexyl-3,5-dinitrobenzamide
Overview
Description
“N-cyclohexyl-3,5-dinitrobenzamide” is a chemical compound with the molecular formula C13H15N3O5 . It is structurally related to the nitrobenzamide family .
Synthesis Analysis
The synthesis of benzamides, including this compound, can be achieved through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound has been characterized by various spectroscopic techniques . The benzene ring in the molecule is not coplanar with the amide group . The cyclohexyl rings are in chair conformations .Chemical Reactions Analysis
The chemical reactions involving this compound primarily involve the condensation of benzoic acids and amines . This reaction is facilitated by the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .Physical and Chemical Properties Analysis
This compound is a white amorphous solid . It has a melting point of 205.1–205.8°C . The compound exhibits characteristic absorption bands in its infrared spectrum .Scientific Research Applications
Biosensing Applications
- Electrochemical Biosensors : N-cyclohexyl-3,5-dinitrobenzamide, in combination with FePt/CNTs nanocomposite, has been used to modify carbon paste electrodes. This modification enhances the electrochemical determination of substances like glutathione and piroxicam. The modified electrode shows potent electron mediating behavior, enabling sensitive detection in various samples (Karimi-Maleh et al., 2014).
Environmental Remediation
- Advanced Oxidation Processes in Wastewater Treatment : Studies on the decomposition of 3,5-dinitrobenzamide in aqueous solutions have highlighted its removal from wastewater and surface water using UV/hydrogen peroxide and UV/titanium dioxide oxidation processes. This research provides insight into efficient methods for breaking down organic contaminants in environmental settings (Yan et al., 2017).
Medical Research
Cancer Therapy Research : this compound derivatives have been explored for their potential in gene-directed enzyme prodrug therapy (GDEPT). These compounds show promise in cancer treatment due to their ability to be activated by enzymes specific to certain cancer cells (Friedlos et al., 1997).
Antimycobacterial Agents : Benzamide scaffolds derived from this compound have been identified as effective agents against drug-resistant strains of Mycobacterium tuberculosis. This research contributes to the development of new antitubercular drugs (Li et al., 2018).
Bioreductive Drug Metabolism : The study of the metabolism and biotransformation of dinitrobenzamide mustards, a class of bioreductive anticancer prodrugs, sheds light on the mechanisms by which these compounds are metabolized in normal tissues. Understanding their metabolic pathways is crucial for optimizing their therapeutic efficacy and minimizing side effects (Helsby et al., 2008).
Chemical Synthesis and Analysis
Synthetic Chemistry : Research into the synthetic utilization of polynitroaromatic compounds, including this compound, has led to the development of new methods for the synthesis of complex organic molecules. This has applications in various fields of chemistry and pharmaceuticals (Zlotin et al., 2000).
Supramolecular Chemistry : The study of molecular complexes and adducts involving 3,5-dinitrobenzamide provides insights into supramolecular assembly and hydrogen bonding interactions. This research has implications for material science and molecular engineering (Pedireddi et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-cyclohexyl-3,5-dinitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O5/c17-13(14-10-4-2-1-3-5-10)9-6-11(15(18)19)8-12(7-9)16(20)21/h6-8,10H,1-5H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKOCKFJNMAMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20322892 | |
Record name | N-cyclohexyl-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2782-47-0 | |
Record name | N-Cyclohexyl-3,5-dinitrobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2782-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 402245 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002782470 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC402245 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402245 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-cyclohexyl-3,5-dinitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20322892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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